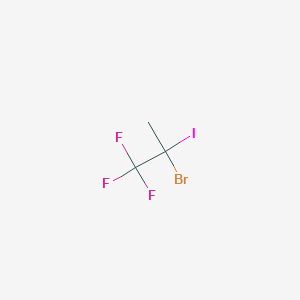

2-Bromo-2-iodo-1,1,1-trifluoropropane

Descripción general

Descripción

2-Bromo-2-iodo-1,1,1-trifluoropropane (BIF-3) is a halogenated hydrocarbon compound that has a wide range of applications in scientific research. This compound is a colorless and odorless liquid at room temperature, and is highly flammable. BIF-3 has been used in a variety of fields, such as organic synthesis, analytical chemistry, and biochemistry. BIF-3 is an important reagent for the synthesis of many organic compounds, and is widely used in the laboratory as a reagent for the synthesis of organic compounds.

Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : This research elaborates a concise protocol for the synthesis of two novel vicinal haloethers bearing a malononitrile group .

- Method : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy. The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .

- Results : The research resulted in the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .

- Field : Material Science

- Application : This research reports the construction of metal–organic frameworks based on [Pb2X]3+ (X = Br–/I –) chains as secondary building units and 2-amino-terephthalate as organic linkers, and extend their applications in photocatalytic CO2 reduction with water vapor as the reductant .

- Method : The research used Hall effect measurement and ultrafast transient absorption spectroscopy .

- Results : The bromo/iodo-bridged frameworks have substantially enhanced photo-carrier transport, which results in photocatalytic performances superior to conventional metal-oxo metal-organic frameworks .

Synthesis of Vicinal Haloethers

Metal-Organic Frameworks for Enhanced Carrier Transport and CO2 Photoreduction

- Field : Organic Chemistry

- Application : This research discusses the E2 mechanism, which is the bimolecular elimination mechanism. The reaction rate depends on the concentration of both substrate and base .

- Method : The elimination reaction of 2-bromo-2-methylpropane is used as an example for discussion .

- Results : The research provides a detailed explanation of the E2 reaction mechanism and discusses the regioselectivity of the E2 reaction .

- Field : Material Science

- Application : This research reports the construction of metal–organic frameworks based on [Pb2X]3+ (X = Br–/I –) chains as secondary building units and 2-amino-terephthalate as organic linkers .

- Method : The research used Hall effect measurement and ultrafast transient absorption spectroscopy .

- Results : The bromo/iodo-bridged frameworks have substantially enhanced photo-carrier transport, which results in photocatalytic performances superior to conventional metal-oxo metal-organic frameworks .

E2 Reaction

Bromo- and Iodo-Bridged Building Units in Metal-Organic Frameworks

- Field : Organic Chemistry

- Application : This research discusses the E2 mechanism, which is the bimolecular elimination mechanism. The reaction rate depends on the concentration of both substrate and base .

- Method : The elimination reaction of 2-bromo-2-methylpropane is used as an example for discussion .

- Results : The research provides a detailed explanation of the E2 reaction mechanism and discusses the regioselectivity of the E2 reaction .

- Field : Material Science

- Application : This research reports the construction of metal–organic frameworks based on [Pb2X]3+ (X = Br–/I –) chains as secondary building units and 2-amino-terephthalate as organic linkers .

- Method : The research used Hall effect measurement and ultrafast transient absorption spectroscopy .

- Results : The bromo/iodo-bridged frameworks have substantially enhanced photo-carrier transport, which results in photocatalytic performances superior to conventional metal-oxo metal-organic frameworks .

E2 Reaction

Bromo- and Iodo-Bridged Building Units in Metal-Organic Frameworks

Propiedades

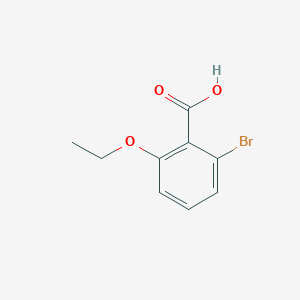

IUPAC Name |

2-bromo-1,1,1-trifluoro-2-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF3I/c1-2(4,8)3(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBKFOZWPOGRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-iodo-1,1,1-trifluoropropane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

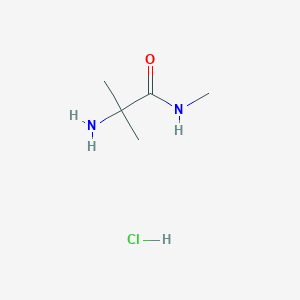

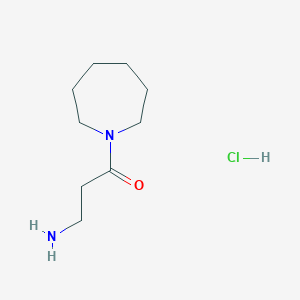

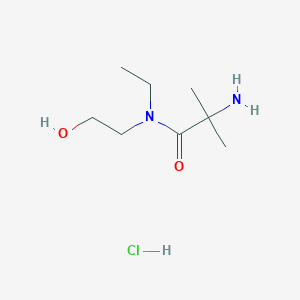

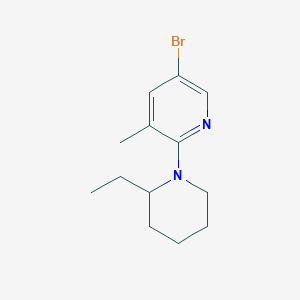

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Benzyloxy)ethyl]pyrrolidine](/img/structure/B1525144.png)

![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525146.png)

![2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1525147.png)

![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)

![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)

![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)